molecular formula C7H8N8 B14272482 9-(2-Azidoethyl)-9H-purin-6-amine CAS No. 167780-62-3

9-(2-Azidoethyl)-9H-purin-6-amine

Cat. No.: B14272482
CAS No.: 167780-62-3
M. Wt: 204.19 g/mol
InChI Key: PNXSDXBXPQWNFJ-UHFFFAOYSA-N
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Description

9-(2-Azidoethyl)-9H-purin-6-amine is a compound that belongs to the class of purine derivatives It features an azidoethyl group attached to the purine ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotransfer reaction, where the amino group of a purine derivative is converted to an azido group using a diazotransfer reagent such as imidazole-1-sulfonyl azide hydrochloride . The reaction is usually carried out in the presence of a base like sodium hydroxide in an organic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of 9-(2-Azidoethyl)-9H-purin-6-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

9-(2-Azidoethyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide in polar aprotic solvents.

    Cycloaddition: Copper(I) catalysts in the presence of alkyne substrates.

    Reduction: Triphenylphosphine in solvents like tetrahydrofuran.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 9-(2-Azidoethyl)-9H-purin-6-amine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to inhibit their activity. The azido group can also participate in click chemistry reactions, enabling the formation of stable triazole linkages with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2-Azidoethyl)-9H-purin-6-amine is unique due to its purine backbone, which is a common structural motif in nucleic acids. This makes it particularly useful in medicinal chemistry and bioconjugation applications, where it can mimic or interact with biological molecules more effectively than other azidoethyl compounds.

Properties

CAS No.

167780-62-3

Molecular Formula

C7H8N8

Molecular Weight

204.19 g/mol

IUPAC Name

9-(2-azidoethyl)purin-6-amine

InChI

InChI=1S/C7H8N8/c8-6-5-7(11-3-10-6)15(4-12-5)2-1-13-14-9/h3-4H,1-2H2,(H2,8,10,11)

InChI Key

PNXSDXBXPQWNFJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCN=[N+]=[N-])N

Origin of Product

United States

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